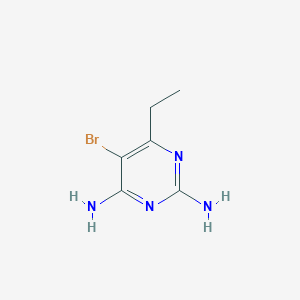

5-Bromo-6-ethyl-2,4-pyrimidinediamine

Description

Properties

IUPAC Name |

5-bromo-6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-2-3-4(7)5(8)11-6(9)10-3/h2H2,1H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBFUJOVNWPXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Bromo-6-ethyl-2,4-pyrimidinediamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule in public databases, this guide synthesizes predicted data, information from structurally similar compounds, and detailed, field-proven experimental protocols for its characterization. The content is structured to offer not only a summary of the compound's properties but also a practical framework for its empirical investigation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules. Compounds bearing this moiety are known to interact with various biological targets, most notably dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. The inhibition of DHFR disrupts cellular replication and is a key mechanism of action for antibacterial, antiprotozoal, and anticancer therapies.

This compound belongs to this important class of compounds. The strategic placement of a bromine atom at the 5-position and an ethyl group at the 6-position can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile. The bromine atom, a halogen, can participate in halogen bonding and alter the electronic nature of the pyrimidine ring, potentially enhancing binding affinity to target proteins. The ethyl group at the 6-position provides a lipophilic handle that can impact solubility, membrane permeability, and metabolic stability.

A thorough understanding of the physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate. This guide provides a detailed examination of these properties, both predicted and through established experimental methodologies.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is fundamental to the study of any chemical entity.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 5-Bromo-6-ethylpyrimidine-2,4-diamine |

| Molecular Formula | C₆H₉BrN₄ |

| Molecular Weight | 217.07 g/mol |

| Canonical SMILES | CCC1=C(Br)C(=NC(=N1)N)N |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational prediction tools provide valuable initial estimates of a compound's physicochemical properties. These predictions are based on the molecule's structure and are useful for guiding experimental design and prioritizing compounds in early-stage drug discovery.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point (°C) | 180 - 220 | Influences solubility, stability, and formulation development. |

| Boiling Point (°C) | > 400 (decomposes) | Generally not a critical parameter for solid oral dosage forms. |

| LogP (Octanol/Water) | 1.5 - 2.5 | A measure of lipophilicity; affects absorption, distribution, and metabolism. |

| Aqueous Solubility | Sparingly soluble | Impacts dissolution rate and bioavailability. Solubility is expected to be pH-dependent. |

| pKa (most basic) | 5.0 - 6.5 | Governs the ionization state at physiological pH, which affects solubility, permeability, and target binding. |

| pKa (second basic) | 1.0 - 2.5 | A second protonation site on the pyrimidine ring. |

| Polar Surface Area (Ų) | ~78 | Influences membrane permeability and interactions with polar targets. |

Note: These values are estimates from various computational models and should be confirmed by experimental determination.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

The synthesis of 5-bromo-6-ethyl-2,4-pyrimidinediamines can be envisioned through established pyrimidine chemistry. A plausible route involves the condensation of a β-keto nitrile with guanidine to form the 2-amino-4-hydroxypyrimidine core, followed by functional group manipulations.

Figure 2: Plausible synthetic workflow for this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the two amino groups (which may be broad and exchangeable with D₂O), and a signal for the pyrimidine ring proton. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., aromatic carbons, aliphatic carbons).

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the amino groups (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the ethyl group (around 2850-3000 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the fingerprint region, 1500-1650 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the ethyl group and components of the pyrimidine ring.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and are based on established methodologies in the pharmaceutical sciences.

Melting Point Determination

Scientific Rationale: The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range typically indicates the presence of impurities. This method provides a quick and reliable assessment of purity and identity.

Figure 3: Workflow for melting point determination.

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry.

-

Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Tamp the open end of a capillary tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample to a height of 2-3 mm.

-

-

Apparatus:

-

A calibrated melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup.

-

-

Procedure:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, first perform a rapid determination by increasing the temperature at a rate of 10-20 °C per minute to get an approximate melting point.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a slow rate of 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the completion of melting).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-2 °C).[1][2]

-

Aqueous Solubility (pH-Dependent)

Scientific Rationale: The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. For ionizable compounds like this compound, solubility is highly dependent on the pH of the medium due to the protonation/deprotonation of the amino groups. The shake-flask method is the gold standard for determining equilibrium solubility.

Figure 4: Workflow for pH-dependent solubility determination.

Protocol:

-

Materials:

-

A series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

A shaker bath capable of maintaining a constant temperature (e.g., 25 °C or 37 °C).

-

A method for quantifying the concentration of the compound (e.g., a calibrated HPLC-UV or UV-Vis spectrophotometer).

-

-

Procedure:

-

Add an excess amount of solid this compound to vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached with a saturated solution.

-

Seal the vials and place them in a shaker bath at a constant temperature.

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

-

Plot the measured solubility as a function of pH.

-

pKa Determination by Potentiometric Titration

Scientific Rationale: The acid dissociation constant (pKa) quantifies the strength of an acid or base. For this compound, the pKa values of the amino groups will determine the extent of ionization at different pH values. Potentiometric titration is a highly accurate method for determining pKa by monitoring the pH of a solution as a titrant is added.[3][4][5][6]

Figure 5: Workflow for pKa determination by potentiometric titration.

Protocol:

-

Apparatus and Reagents:

-

A calibrated pH meter with a combination pH electrode.

-

An automated titrator or a burette.

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M).

-

A solution of the compound at a known concentration (e.g., 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

-

-

Procedure:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Place a known volume of the compound solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Since the compound is basic, titrate with the standardized hydrochloric acid solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH and the volume of titrant added at each step.

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point. For a diamino compound, there will be two equivalence points and thus two pKa values can be determined.

-

Conclusion

This compound is a molecule of significant interest due to its 2,4-diaminopyrimidine core, a scaffold with a proven track record in medicinal chemistry. While experimental data for this specific compound is not widely available, this guide has provided a comprehensive framework for its physicochemical characterization. The predicted properties suggest a compound with moderate lipophilicity and pH-dependent solubility, characteristics that are amenable to optimization in a drug discovery program. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these critical parameters. A thorough understanding of the physicochemical properties outlined in this guide will be invaluable for the rational design and development of novel therapeutics based on this promising scaffold.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Vrije Universiteit Brussel. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Technology. (n.d.). Determination of the melting point. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 3. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

Methodological & Application

Application Notes & Protocols: Scalable Synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide to the scalable synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine, a key intermediate in the development of various therapeutic agents. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, primarily due to the versatile reactivity of the pyrimidine core and the strategic placement of its functional groups. The 2,4-diamino motif is a well-established pharmacophore that can engage in key hydrogen bonding interactions with biological targets, while the bromo substituent at the 5-position serves as a convenient handle for further molecular elaboration through cross-coupling reactions. The ethyl group at the 6-position can provide beneficial steric and lipophilic properties, contributing to the overall pharmacological profile of the final compounds.

The scalable synthesis of this intermediate is paramount for its application in drug discovery and development, where large quantities of material are often required for extensive biological screening and preclinical studies. The synthetic strategy outlined herein is designed for efficiency, cost-effectiveness, and scalability, minimizing the need for chromatographic purification and employing readily available starting materials.

The overall synthetic workflow can be visualized as a two-step process: first, the construction of the 2,4-diamino-6-ethylpyrimidine core, followed by a regioselective bromination at the 5-position.

Caption: Overall synthetic workflow for this compound.

Synthesis of the Pyrimidine Core: 2,4-Diamino-6-ethylpyrimidine

The foundational step in this synthesis is the construction of the 2,4-diamino-6-ethylpyrimidine ring system. This is achieved through a classical condensation reaction between guanidine and a suitable three-carbon electrophile bearing an ethyl group. For scalability and cost-effectiveness, the chosen precursor is 3-oxopentanenitrile.

Mechanistic Rationale

The reaction proceeds via a well-established pathway for pyrimidine synthesis. Guanidine, with its two nucleophilic amino groups, reacts with the dicarbonyl equivalent of 3-oxopentanenitrile. The reaction is typically base-catalyzed, which deprotonates the guanidine to increase its nucleophilicity and also facilitates the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Caption: Simplified reaction pathway for pyrimidine core formation.

Scalable Protocol for 2,4-Diamino-6-ethylpyrimidine

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| Guanidine hydrochloride | 95.53 | 1.2 | 114.6 g |

| Sodium ethoxide | 68.05 | 1.2 | 81.7 g |

| 3-Oxopentanenitrile | 97.13 | 1.0 | 97.1 g |

| Ethanol (anhydrous) | 46.07 | - | 1 L |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (1 L) followed by sodium ethoxide (81.7 g, 1.2 eq.).

-

Stir the mixture until the sodium ethoxide is fully dissolved.

-

Add guanidine hydrochloride (114.6 g, 1.2 eq.) to the solution. A white precipitate of sodium chloride will form.

-

To this stirring suspension, add 3-oxopentanenitrile (97.1 g, 1.0 eq.) dropwise over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to yield pure 2,4-diamino-6-ethylpyrimidine as a crystalline solid.

-

Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 75-85%

Regioselective Bromination

The second and final step is the selective bromination of the electron-rich pyrimidine ring at the 5-position. The amino groups at the 2- and 4-positions are strongly activating, directing electrophilic substitution to the 5-position. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it is a mild and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts.

Mechanistic Considerations

The bromination proceeds via a standard electrophilic aromatic substitution mechanism. The pi-electrons of the pyrimidine ring attack the electrophilic bromine of NBS, forming a sigma complex (Wheland intermediate). The positive charge in this intermediate is stabilized by resonance, particularly by the electron-donating amino groups. Subsequent deprotonation at the 5-position by a weak base (such as the succinimide anion) restores the aromaticity of the ring, yielding the desired 5-bromo product.

Scalable Protocol for this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Mass |

| 2,4-Diamino-6-ethylpyrimidine | 138.17 | 1.0 | 138.2 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 186.9 g |

| Acetonitrile | 41.05 | - | 1.5 L |

Procedure:

-

To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2,4-diamino-6-ethylpyrimidine (138.2 g, 1.0 eq.) and acetonitrile (1.5 L).

-

Stir the suspension at room temperature to obtain a clear solution or a fine suspension.

-

In a separate beaker, dissolve N-Bromosuccinimide (186.9 g, 1.05 eq.) in acetonitrile.

-

Add the NBS solution to the reaction mixture dropwise over a period of 1 hour, maintaining the temperature below 30 °C (an ice bath may be necessary to control any exotherm).

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Filter the solid product and wash with a small amount of cold acetonitrile.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by slurrying in water to remove any remaining succinimide.

-

Dry the final product, this compound, in a vacuum oven at 50-60 °C.

Expected Yield: 85-95%

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of the bromination.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point: As a preliminary indicator of purity.

Safety Considerations

-

Guanidine hydrochloride and sodium ethoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

3-Oxopentanenitrile is toxic and should be handled in a well-ventilated fume hood.

-

N-Bromosuccinimide is a lachrymator and an oxidizing agent. Avoid inhalation and contact with skin.

-

All reactions should be conducted under an inert atmosphere (nitrogen or argon) where specified.

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link][1][2][3][4]

-

Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link][5]

-

Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents. [6]

-

Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. ResearchGate. [Link][7]

-

Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link][8]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link][9]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link][10]

-

Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. Semantic Scholar. [Link][11][12]

Sources

- 1. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Optimizing solvent systems for 2,4-pyrimidinediamine extraction

Application Note & Protocol

Topic: Optimizing Solvent Systems for 2,4-Pyrimidinediamine Extraction For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Executive Summary

2,4-Pyrimidinediamine is a pivotal structural motif in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1][2] Its efficient isolation and purification are critical bottlenecks in the drug development pipeline. This document provides a comprehensive guide to systematically optimizing solvent systems for the extraction of 2,4-pyrimidinediamine from complex aqueous matrices, typically post-synthesis. We move beyond rudimentary "trial-and-error" approaches to present a robust, theory-driven methodology grounded in the principles of solubility science and experimental design. The protocols herein are designed to be self-validating, ensuring reproducibility and adherence to the stringent quality standards required in pharmaceutical manufacturing, including Good Manufacturing Practices (GMP).[3][4]

The Challenge of 2,4-Pyrimidinediamine Extraction

The unique chemical nature of 2,4-pyrimidinediamine presents a distinct challenge for extraction. The presence of two primary amino groups and two ring nitrogens makes the molecule highly polar and an effective hydrogen bond donor and acceptor.[5] This results in high aqueous solubility, making its transfer into an immiscible organic phase—the essence of liquid-liquid extraction (LLE)—thermodynamically unfavorable without a carefully selected solvent system.[6] The goal is to identify a solvent or solvent blend that can effectively disrupt the solute's hydration shell and establish stronger intermolecular interactions to draw it into the organic phase.

Theoretical Framework: A Predictive Approach to Solvent Selection

A successful extraction is governed by the principle of "like dissolves like."[7] For a quantitative and predictive approach, we leverage Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[8]

The total Hildebrand solubility parameter (δt) is related to these by the equation: δt² = δd² + δp² + δh²[9]

A solvent will effectively dissolve a solute if their HSP values are similar. The distance (Ra) between the HSP coordinates of a solute and a solvent in the three-dimensional "Hansen space" can be calculated.[8] A smaller Ra value signifies higher affinity.

Diagram: The Hansen Solubility Sphere Concept

The following diagram illustrates the core principle of Hansen Solubility Parameters. Solvents that fall within the solute's "solubility sphere" (defined by a radius, R₀) are predicted to be effective solvents.

Caption: Conceptual model of Hansen Solubility Space.

A Systematic Workflow for Solvent Optimization

Optimizing an extraction system is a multi-stage process. It begins with broad screening of individual solvents and progresses to the fine-tuning of solvent mixtures.

Diagram: Solvent Optimization Workflow

This workflow provides a logical progression from theoretical selection to empirical validation and final optimization.

Caption: Stepwise workflow for extraction solvent optimization.

Experimental Protocols

Protocol 1: Single Solvent Screening by Distribution Coefficient (D) Determination

Objective: To quantify the effectiveness of individual solvents for extracting 2,4-pyrimidinediamine from an aqueous phase. The Distribution Coefficient (D) is the ratio of the total concentration of the analyte in the organic phase to its total concentration in the aqueous phase at equilibrium.[10]

Materials:

-

Stock solution of 2,4-pyrimidinediamine in the aqueous matrix (e.g., post-reaction mixture, pH adjusted if necessary).

-

Candidate extraction solvents (see Table 1 for suggestions).

-

Separatory funnels or vials for small-scale tests.

-

Vortex mixer.

-

Centrifuge (optional, to aid phase separation).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS).[11]

Procedure:

-

Preparation: Accurately measure 5.0 mL of the aqueous 2,4-pyrimidinediamine stock solution into a 15 mL screw-cap vial. Retain a sample of this stock for initial concentration analysis (C_initial_aq).

-

Extraction: Add 5.0 mL of the candidate organic solvent to the vial. This 1:1 phase ratio simplifies calculation.

-

Equilibration: Cap the vial tightly and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate mass transfer between phases.

-

Phase Separation: Allow the vial to stand until the two liquid phases have clearly separated.[12][13] If an emulsion forms, gentle centrifugation (e.g., 2000 rpm for 5 minutes) can aid separation.

-

Sampling: Carefully withdraw a known volume (e.g., 1.0 mL) from the aqueous (bottom) layer using a pipette. Be cautious not to disturb the interface. This sample provides the equilibrium aqueous concentration (C_eq_aq).

-

Quantification: Analyze the concentration of 2,4-pyrimidinediamine in the initial stock (C_initial_aq) and the post-extraction aqueous sample (C_eq_aq) using a validated analytical method.

-

Calculation:

-

The mass of solute extracted into the organic phase is determined by mass balance: Mass_org = (C_initial_aq - C_eq_aq) x V_aq

-

The concentration in the organic phase (C_eq_org) is: C_eq_org = Mass_org / V_org

-

The Distribution Coefficient (D) is calculated as: D = C_eq_org / C_eq_aq

-

Data Interpretation: A higher D value indicates a more effective extraction solvent. Solvents with D > 2 are generally considered promising candidates for further optimization.

| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Notes/Safety Considerations | Hypothetical D |

| Ethyl Acetate | 77.1 | 0.902 | 4.4 | Flammable, common LLE solvent. | 1.5 |

| Dichloromethane (DCM) | 39.6 | 1.33 | 3.1 | Volatile, potential carcinogen. Use in fume hood. | 2.8 |

| Chloroform | 61.2 | 1.49 | 4.1 | Toxic, potential carcinogen. Use in fume hood. | 3.5 |

| 1-Butanol | 117.7 | 0.810 | 4.0 | Moderate water solubility can complicate phase separation. | 4.2 |

| Methyl Isobutyl Ketone (MIBK) | 117.0 | 0.800 | 3.6 | Good for extracting polar compounds. | 3.1 |

| Toluene | 110.6 | 0.867 | 2.4 | Low polarity, may require a polar co-solvent. | 0.5 |

Table 1: Properties of common extraction solvents and hypothetical screening results.

Protocol 2: Optimizing a Binary Solvent System Using Mixture Design

Objective: To enhance extraction efficiency by blending two solvents. Often, a highly effective but water-miscible solvent (e.g., ethanol) can be combined with an immiscible "carrier" solvent (e.g., chloroform) to create a superior system.[14][15]

Rationale: This protocol uses a systematic approach to explore the effects of solvent composition. By testing a few defined ratios, a response curve can be generated to identify the optimal blend.

Materials:

-

Two top-performing solvents from Protocol 1, or a known good solvent and an immiscible carrier. Let's use 1-Butanol ("Good Solvent") and Chloroform ("Carrier Solvent") as an example.

-

Aqueous stock solution of 2,4-pyrimidinediamine.

-

Other materials as listed in Protocol 1.

Procedure:

-

Prepare Solvent Blends: Prepare a series of solvent mixtures by volume. For a binary system, the following ratios are a good starting point:

-

Blend 1: 100% Chloroform

-

Blend 2: 75% Chloroform / 25% 1-Butanol

-

Blend 3: 50% Chloroform / 50% 1-Butanol

-

Blend 4: 25% Chloroform / 75% 1-Butanol

-

Blend 5: 100% 1-Butanol (Note: This may be partially miscible, observe phase behavior).

-

-

Perform Extractions: For each solvent blend, execute the extraction procedure exactly as described in Protocol 1 (steps 1-6).

-

Calculate D: Calculate the Distribution Coefficient (D) for each blend.

-

Analyze Results: Plot the Distribution Coefficient (D) as a function of the solvent composition (% 1-Butanol in Chloroform). The peak of this curve represents the optimal solvent ratio for maximizing extraction.

| Run | % Chloroform (v/v) | % 1-Butanol (v/v) | Observed D | Observations |

| 1 | 100 | 0 | 3.5 | Clean phase break |

| 2 | 75 | 25 | 5.8 | Clean phase break |

| 3 | 50 | 50 | 7.2 | Clean phase break |

| 4 | 25 | 75 | 6.1 | Slight increase in organic phase volume |

| 5 | 0 | 100 | 4.2 | Partial miscibility, difficult separation |

Table 2: Example data from a binary solvent optimization experiment.

GMP and Scale-Up Considerations

Transitioning from lab-scale optimization to pilot or manufacturing scale requires adherence to Current Good Manufacturing Practices (cGMP).[16]

-

Solvent Selection: Solvents must be of appropriate purity (e.g., HPLC or ACS grade). Consider toxicity, environmental impact, and regulatory acceptance (ICH guidelines).[3]

-

Process Validation: The chosen extraction process must be validated to ensure it is robust, reproducible, and consistently yields a product of the required purity.[17]

-

Equipment: Equipment must be constructed from non-reactive materials and designed for easy cleaning to prevent cross-contamination.[3][18]

-

Solvent Recovery: In large-scale operations, solvent recovery and recycling are crucial for economic and environmental reasons. The recovery process itself must be validated to ensure the recycled solvent meets purity specifications and contains no contaminants that could be introduced into subsequent batches.[3]

Conclusion

The optimization of solvent systems for 2,4-pyrimidinediamine extraction is a critical step that benefits significantly from a structured, scientific approach. By combining theoretical models like Hansen Solubility Parameters with systematic experimental protocols for determining distribution coefficients and evaluating solvent mixtures, researchers can move beyond guesswork. This methodology not only accelerates the development of efficient and robust extraction processes but also builds a foundation of process understanding that is essential for scale-up and regulatory compliance in the pharmaceutical industry.

References

-

Ferreira, J. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioEnergy Research. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from Kinam Park's website. [Link]

-

Martínez-Pacheco, R., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

-

Wikipedia. (2023). Hansen solubility parameter. [Link]

-

Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

-

Wikipedia. (2023). Liquid–liquid extraction. [Link]

-

iFormulate. (2017). iFormulate introduces…a quick guide to Hansen Solubility Parameters. YouTube. [Link]

-

Organomation. (n.d.). Solvent Extraction Techniques. [Link]

-

Pharmout. (2025). GMP for API Solvent Recovery: Compliance, Re-Use & Regulations Guide. [Link]

-

Chankana, N., et al. (2025). Optimization of Solvent Mixture for Solubilizing Cannabis Extract Using I-Optimal Design. ACS Omega. [Link]

-

Lee, J. S., et al. (2025). Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. ResearchGate. [Link]

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

-

Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. [Link]

-

Lee, V., et al. (2020). Design of Solvent Mixtures for Selective Extraction by Quantifying Thermodynamic and Sustainability Aspects. ResearchGate. [Link]

-

Park, S. W., et al. (2025). Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction. ResearchGate. [Link]

-

SCION Instruments. (n.d.). Sample Preparation – Liquid-Liquid Extraction. [Link]

-

de la Fuente, B., et al. (2022). Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.). MDPI. [Link]

- Hechenbleikner, I., & Clapp, J. W. (1947). U.S. Patent No. 2,416,617. U.S.

-

Chanu, M. B., et al. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. [Link]

-

Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. [Link]

-

Zhang, Y., et al. (2021). Solvents extraction of nitrogen / sulfur-containing aromatic separation. Green Chemical Engineering. [Link]

-

Park, S. W., et al. (2024). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. ResearchGate. [Link]

-

Kim, E. K., & Myung, K. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. [Link]

-

Lee, V., et al. (2020). Design of Solvent Mixtures for Selective Extraction by Quantifying Thermodynamic and Sustainability Aspects. Scilit. [Link]

-

Wikipedia. (2023). 2,4-Diaminopyrimidine. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1). PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diaminopyrimidine. PubChem. [Link]

-

MB Therapeutics. (n.d.). Good Manufacturing Practices in the pharmaceutical industry. [Link]

-

European Patent Office. (n.d.). A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. [Link]

-

Ghahreman, A., & Zivkovic, V. (2022). Design of Multi-Stage Solvent Extraction Process for Separation of Rare Earth Elements. MDPI. [Link]

-

Techsol. (2025). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. [Link]

-

Spring Bio Solution. (2023). Good Manufacturing Practices (GMP) in Pharmaceuticals: Important Guidelines for Pharmaceutical Companies. [Link]

-

Silva, R. P., & Silva, E. A. (2014). Good manufacturing practices for medicinal products for human use. Journal of Applied Pharmaceutical Science. [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

-

Cobbold, S. A., et al. (2016). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal. [Link]

-

Vischer, E., & Chargaff, E. (1948). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry. [Link]

Sources

- 1. 2,4-Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. GMP for API Solvent Recovery: Compliance, Re-Use & Regulations Guide – Pharma GMP [pharmagmp.in]

- 4. mb-therapeutics.com [mb-therapeutics.com]

- 5. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. organomation.com [organomation.com]

- 11. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 13. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Current Good Manufacturing Practices (cGMP) in Pharma | Pharmaguideline [pharmaguideline.com]

- 17. springbiosolution.com [springbiosolution.com]

- 18. Good manufacturing practices for medicinal products for human use - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Abstract

This application note provides a comprehensive guide for the synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine, a key intermediate in pharmaceutical research. The protocol leverages Microwave-Assisted Organic Synthesis (MAOS), a green chemistry technique that significantly reduces reaction times and improves yields compared to conventional heating methods.[1][2] We present a detailed, two-stage protocol: the initial synthesis of the precursor, 6-ethyl-2,4-pyrimidinediamine, followed by its efficient bromination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, and analytical characterization of the final product.

Introduction and Scientific Context

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1] Derivatives of this heterocycle are known to exhibit potent activities, including roles as renin inhibitors for antihypertensive therapy.[3] Specifically, the introduction of a bromine atom at the C-5 position provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the rapid generation of diverse compound libraries for drug discovery.

Conventional synthesis of such compounds often involves prolonged reaction times, high energy consumption, and the use of hazardous solvents.[4][5] Microwave-Assisted Organic Synthesis (MAOS) offers a sustainable and efficient alternative.[6] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform heating that dramatically accelerates reaction rates.[7] This technique aligns with the principles of green chemistry by improving energy efficiency, often allowing for the use of less solvent, and leading to cleaner reactions with higher yields and fewer by-products.[1]

This guide details a robust MAOS protocol for the synthesis of this compound, beginning with the necessary preparation of its precursor.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

Stage 1: Synthesis of 6-ethyl-2,4-pyrimidinediamine (2) The precursor is synthesized via the classical condensation reaction between guanidine (prepared in situ from guanidine hydrochloride) and 2-ethyl-3-oxobutanenitrile (1). This reaction forms the pyrimidine ring.

Stage 2: Microwave-Assisted Bromination of (2) The synthesized 6-ethyl-2,4-pyrimidinediamine (2) is then subjected to electrophilic aromatic substitution using N-Bromosuccinimide (NBS) as the brominating agent. The two amino groups on the pyrimidine ring are strong activating groups, directing the electrophilic bromine to the electron-rich C-5 position to yield the final product, this compound (3).

Experimental Protocols

Materials and Equipment

| Reagents & Materials | Grade | Supplier |

| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium Ethoxide | ≥97% | Sigma-Aldrich |

| 2-ethyl-3-oxobutanenitrile | ≥98% | Combi-Blocks |

| N-Bromosuccinimide (NBS) | ≥99% | Sigma-Aldrich |

| Ethanol (Anhydrous) | Reagent Grade | Fisher Scientific |

| Acetonitrile (Anhydrous) | Reagent Grade | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Deuterated Solvents (DMSO-d₆) | NMR Grade | Cambridge Isotope Labs |

Equipment:

-

Dedicated Microwave Synthesizer for organic chemistry (e.g., CEM Discover, Biotage Initiator).

-

Microwave process vials (10-20 mL) with snap caps and septa.

-

Magnetic stir bars.

-

Standard laboratory glassware (round-bottom flasks, condensers).

-

Rotary evaporator.

-

NMR Spectrometer (400 MHz or higher).

-

Mass Spectrometer (ESI or HRMS).

-

Melting point apparatus.

Protocol 1: Synthesis of 6-ethyl-2,4-pyrimidinediamine (2)

This procedure is adapted from established methods for pyrimidine synthesis.[8][9]

-

Preparation of Guanidine Free Base: In a 250 mL round-bottom flask, dissolve sodium ethoxide (5.1 g, 75 mmol) in 100 mL of anhydrous ethanol. Add guanidine hydrochloride (7.16 g, 75 mmol) to the solution. Stir the resulting suspension at room temperature for 30 minutes. The formation of a sodium chloride precipitate will be observed.

-

Reaction Setup: To the guanidine suspension, add 2-ethyl-3-oxobutanenitrile (1) (6.25 g, 50 mmol).

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Isolation: To the resulting solid residue, add 100 mL of deionized water and stir until the solid is fully dissolved. Adjust the pH to ~7 using 1M HCl. Cool the solution in an ice bath for 1 hour to induce precipitation.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 6-ethyl-2,4-pyrimidinediamine (2) as a solid. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Microwave-Assisted Synthesis of this compound (3)

Causality: The choice of acetonitrile as a solvent is due to its good microwave absorption properties and its ability to dissolve the reactants. N-Bromosuccinimide is selected as it is an easy-to-handle crystalline solid that serves as an effective electrophilic bromine source for electron-rich heterocycles.[10][11]

-

Vessel Preparation: Place 6-ethyl-2,4-pyrimidinediamine (2) (1.38 g, 10 mmol) and a magnetic stir bar into a 20 mL microwave process vial.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 equivalents). Note: Using a slight excess of NBS ensures complete consumption of the starting material, but a large excess should be avoided to prevent potential di-bromination.

-

Solvent Addition: Add 10 mL of anhydrous acetonitrile to the vial. Seal the vial securely with the cap.

-

Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

-

Temperature: 100 °C (Hold)

-

Power: 150 W (Dynamic)

-

Pressure: Max 250 psi

-

Reaction Time: 15 minutes

-

Stirring: High

-

-

Cooling: After the irradiation is complete, the vial will be cooled to below 50 °C by the instrument's automated cooling system.

-

Work-up: Once cooled, carefully open the vial in a fume hood. Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold acetonitrile (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any residual succinimide. Dry the product under high vacuum. If needed, the product can be recrystallized from ethyl acetate/hexanes to yield this compound (3) as a purified solid.

Data, Results, and Characterization

The microwave-assisted protocol provides a significant improvement over conventional heating methods, which typically require several hours of reflux.

| Parameter | Conventional Method (Typical) | Microwave-Assisted Method |

| Reaction Time | 4 - 8 hours | 15 minutes |

| Temperature | ~82 °C (Reflux) | 100 °C (Controlled) |

| Solvent Volume | Higher volumes often required | 10 mL |

| Typical Yield | 60 - 75% | > 90% |

| Work-up | Often requires extensive purification | Simple filtration/wash |

Characterization Data for Product (3): The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[12][13][14]

-

¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~7.0-6.5 (br s, 4H, 2 x NH₂), 2.7-2.5 (q, 2H, -CH₂-CH₃), 1.2-1.0 (t, 3H, -CH₂-CH₃). The absence of a singlet around 5.5-6.0 ppm confirms substitution at the C-5 position.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~163 (C2), ~161 (C4), ~158 (C6), ~90 (C5), ~28 (-CH₂-), ~13 (-CH₃). The C5 signal will be significantly shifted upfield due to the bromine substituent.

-

Mass Spectrometry (ESI+): Calculated for C₆H₉BrN₄ [M+H]⁺. The spectrum should show a characteristic isotopic pattern for bromine with two major peaks of nearly equal intensity separated by 2 m/z units.

-

Melting Point: To be determined experimentally.

Workflow and Safety

Experimental Workflow Diagram

Safety Precautions

-

Microwave Reactor: Only use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens must not be used as they lack the necessary pressure/temperature controls and safety features, posing a significant explosion risk.

-

Pressure Hazard: Reactions in sealed vessels are heated above the solvent's boiling point, generating high internal pressure. Always use the correct microwave vials and caps rated for the expected pressures and never exceed the recommended fill volume (typically less than 2/3 of the vial capacity).

-

Chemical Hazards: N-Bromosuccinimide is an irritant and a lachrymator. Handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Thermal Burns: Microwave vials will be hot after irradiation. Allow the instrument's automated cooling system to reduce the temperature to a safe level before handling.

Conclusion

This application note demonstrates an efficient, rapid, and high-yielding protocol for the synthesis of this compound using microwave assistance. The MAOS method drastically reduces reaction times from hours to minutes when compared to conventional synthesis, embodying the principles of green and sustainable chemistry.[4][5] This protocol provides drug development professionals with a reliable and scalable method for producing key pyrimidine intermediates for further research and development.

References

-

Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. (2012). SciSpace. Available at: [Link]

-

Conventional and Microwave assisted synthesis of pyrimidine derivatives and their cytotoxic, antioxidant and antimicrobial activ. (2023). International Journal of Creative Research Thoughts. Available at: [Link]

-

Microwave vs. Conventional Pyrimidine Synthesis. Scribd. Available at: [Link]

-

Conventional & Microwave-Assisted Synthesis and Antimicrobial Evaluation of Pyrimidine Azo Compounds. (2014). Semantic Scholar. Available at: [Link]

-

Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. (2012). ResearchGate. Available at: [Link]

-

1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. ResearchGate. Available at: [Link]

-

An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2013). National Center for Biotechnology Information. Available at: [Link]

-

MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. (2016). MDPI. Available at: [Link]

-

N-Bromosuccinimide. Wikipedia. Available at: [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. ResearchGate. Available at: [Link]

- Process for bromination of pyrimidine. (1976). Google Patents.

-

Bromination of Pyrimidines: A Simple Inexpensive Method. (2014). ResearchGate. Available at: [Link]

-

Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Bentham Science. Available at: [Link]

-

Active/inactive aromatic ring bromination. (2022). Chemia. Available at: [Link]

-

Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. National Center for Biotechnology Information. Available at: [Link]

-

An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2013). ResearchGate. Available at: [Link]

-

Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

-

Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. National Center for Biotechnology Information. Available at: [Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available at: [Link]

-

Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. Semantic Scholar. Available at: [Link]

-

2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available at: [Link]

-

Green synthesis and characterisation of novel[2][4][15]thiadiazolo/benzo[5][15]thiazolo[3,2- a]pyrimidines. The Royal Society of Chemistry. Available at: [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). PubMed. Available at: [Link]

-

Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors. (2007). PubMed. Available at: [Link]

-

Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. (1970). Kyushu University Library. Available at: [Link]

-

Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). MDPI. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (2018). TSI Journals. Available at: [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. scribd.com [scribd.com]

- 3. Discovery of 6-ethyl-2,4-diaminopyrimidine-based small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 9. tsijournals.com [tsijournals.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 12. researchgate.net [researchgate.net]

- 13. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine

Welcome to the technical support center for the synthesis of 5-Bromo-6-ethyl-2,4-pyrimidinediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this two-step synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

The synthesis of this compound is typically achieved in two key stages:

-

Pyrimidine Ring Formation: Cyclocondensation of guanidine with an appropriate β-ketoester (ethyl 2-ethylacetoacetate) to form the 6-ethyl-2,4-pyrimidinediamine core.

-

Electrophilic Bromination: Selective bromination at the C5 position of the pyrimidine ring using an electrophilic bromine source like N-Bromosuccinimide (NBS).

This guide is structured in a question-and-answer format to directly address specific challenges you may face.

Part 1: Troubleshooting the Pyrimidine Ring Formation

The formation of the 6-ethyl-2,4-pyrimidinediamine intermediate is a foundational step. Low yields or the formation of side products at this stage can significantly impact the overall synthesis efficiency.

Q1: My cyclocondensation reaction is resulting in a very low yield of 6-ethyl-2,4-pyrimidinediamine. What are the primary causes and how can I fix this?

A1: Low conversion is a frequent issue in pyrimidine synthesis and can be attributed to several factors ranging from reactant quality to suboptimal reaction conditions.[1]

Core Issues & Causal Analysis:

-

Inefficient Cyclization/Dehydration: The reaction involves the condensation of guanidine with ethyl 2-ethylacetoacetate. This process requires a basic catalyst to facilitate the initial nucleophilic attack and subsequent cyclization and dehydration steps. Without a sufficiently strong base, the equilibrium may not favor the product.

-

Purity of Reactants: Guanidine can be hygroscopic and may hydrolyze over time, reducing its nucleophilicity.[2] Similarly, impurities in the β-ketoester can inhibit the reaction or lead to unwanted side reactions.

-

Suboptimal Thermal Conditions: While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the degradation of starting materials or products. Monitoring the reaction progress is crucial to determine the optimal balance.[1]

Troubleshooting Protocol:

-

Verify Reactant Quality:

-

Use freshly prepared or purified guanidine. If using guanidine hydrochloride or carbonate, ensure the correct stoichiometry of the base (e.g., sodium ethoxide) is used to generate the free base in situ.

-

Ensure the ethyl 2-ethylacetoacetate is pure and free from acidic impurities.

-

-

Optimize the Catalytic System:

-

The reaction is typically catalyzed by a base like sodium ethoxide or sodium methoxide. Ensure at least one full equivalent of the base is used relative to the guanidine salt.

-

Prepare the sodium ethoxide solution fresh for best results.

-

-

Control Reaction Conditions:

-

Refluxing in ethanol is a common condition.[3] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid prolonged heating that could cause degradation.

-

The choice of solvent can significantly impact reactant solubility and reaction rate. While ethanol is common, other polar solvents can be explored.[1]

-

Q2: My TLC analysis shows multiple spots, and I am struggling to isolate the desired pyrimidine intermediate. What are the likely side products?

A2: The formation of a complex mixture often points to competing reaction pathways or incomplete reactions.

Likely Side Products & Their Origin:

-

Unreacted Starting Materials: The most straightforward reason for multiple spots is an incomplete reaction.

-

Self-Condensation of β-Ketoester: Under basic conditions, ethyl 2-ethylacetoacetate can undergo self-condensation.

-

Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates. If the final dehydration step is inefficient, these acyclic intermediates may persist in the reaction mixture.[2]

-

Formation of s-Triazine Isomers: In some cases, reactions involving biguanides and β-ketoesters can produce s-triazine derivatives as structural isomers to the desired pyrimidine.[3]

Workflow for Side Product Analysis & Mitigation:

Caption: Troubleshooting workflow for complex reaction mixtures.

Part 2: Troubleshooting the Bromination Step

The selective introduction of a bromine atom at the C5 position is critical. This reaction is an electrophilic aromatic substitution on an electron-rich pyrimidine ring.

Q3: My bromination reaction with N-Bromosuccinimide (NBS) is sluggish or shows no conversion. What should I investigate?

A3: A stalled bromination is often due to issues with the reagent, solvent, or reaction activation. NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂.[4][5]

Core Issues & Causal Analysis:

-

NBS Quality: N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light. Degraded NBS will have lower reactivity.

-

Solvent Choice: The polarity and nature of the solvent are critical. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (CH3CN) are commonly used as they can facilitate the formation of the electrophilic bromine species.[6][7]

-

Insufficient Activation: While the 2,4-diamino groups are strongly activating, the reaction may still require gentle heating to proceed at a reasonable rate. In some cases, a radical initiator can be used if the mechanism is believed to have radical character, although for electron-rich aromatics, an ionic pathway is more common.[8]

Troubleshooting Protocol:

-

Check NBS Purity: Use freshly opened or recrystallized NBS. Its purity can be checked by titration.

-

Optimize Solvent: Ensure the solvent is anhydrous. DMF or acetonitrile are excellent choices.[6]

-

Adjust Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.

-

Consider Stoichiometry: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure the reaction goes to completion.

Q4: I'm observing the formation of multiple brominated products or degradation of my material. How can I improve the selectivity and yield?

A4: The 2,4-diamino-6-ethylpyrimidine ring is highly activated, making it susceptible to over-bromination or degradation if conditions are not carefully controlled.

Core Issues & Causal Analysis:

-

Over-bromination: While the C5 position is the most electronically favored site for electrophilic attack, harsh conditions or a large excess of NBS could potentially lead to di-brominated products or side-chain bromination, although less likely.

-

Ring Degradation: Highly activated heterocyclic systems can be sensitive to strongly acidic or oxidative conditions. The HBr generated as a byproduct of the substitution reaction can create an acidic environment that may lead to product degradation.

-

Temperature Control: Exothermic reactions can lead to a rapid temperature increase, favoring side reactions and decomposition.[4]

Mitigation Strategies:

| Parameter | Recommended Action | Rationale |

| NBS Addition | Add NBS portion-wise or as a solution in the reaction solvent. | Controls the reaction rate and prevents localized high concentrations of the brominating agent. |

| Temperature | Maintain a constant, moderate temperature (e.g., room temperature to 50 °C). Use an ice bath for initial cooling if the reaction is vigorous. | Minimizes thermal decomposition and reduces the rate of potential side reactions.[2] |

| Reaction Time | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. | Prevents the product from degrading due to prolonged exposure to reaction conditions. |

| Acid Scavenger | In some cases, a non-nucleophilic base (e.g., pyridine or sodium bicarbonate) can be added to neutralize the HBr byproduct. | Reduces the acidity of the medium, preventing acid-catalyzed degradation of the product. |

Workflow for Optimizing Bromination Selectivity:

Caption: Decision tree for optimizing the NBS bromination step.

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 6-ethyl-2,4-pyrimidinediamine

This procedure is based on the general principle of pyrimidine synthesis from guanidine and a β-ketoester.[9]

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Addition of Guanidine: To the sodium ethoxide solution, add guanidine hydrochloride (1.0 eq) and stir the mixture at room temperature for 30 minutes.

-

Addition of Ketoester: Add ethyl 2-ethylacetoacetate (1.0 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and neutralize with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[10]

Protocol 2: Synthesis of this compound

This protocol uses N-Bromosuccinimide (NBS) for a selective and safer bromination.[4][6]

-

Setup: Dissolve 6-ethyl-2,4-pyrimidinediamine (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask protected from light.

-

Reagent Addition: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC. If the reaction is sluggish, it can be gently warmed to 40-50 °C.

-

Work-up:

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

If DMF was used as the solvent, add water and extract the product with ethyl acetate. If acetonitrile was used, it can be removed under reduced pressure before extraction.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the final product.[10]

References

- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.

- Benchchem. (n.d.). Technical Support Center: Synthesis of Brominated Pyrimidines with Reduced Hazard.

-

Gadhwal, S., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(7), 8415-8426. Retrieved from [Link]

-

Srivastava, R., & Pratibha. (2006). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Nucleosides, Nucleotides and Nucleic Acids, 25(3), 307-313. Retrieved from [Link]

-

Stadler, A. M., & Shipe, W. D. (2007). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Organic Letters, 9(22), 4539-4542. Retrieved from [Link]

-

Otto, S. (2016). Fig. 4 Cyclization of guanidines formed in autocatalytic reactions. ResearchGate. Retrieved from [Link]

-

Tumkevičius, S., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1). Retrieved from [Link]

-

Shuto, Y., et al. (1976). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Science Bulletin of the Faculty of Agriculture, Kyushu University, 30(4), 211-217. Retrieved from [Link]

-

Nanjing Suru Chemical Co., Ltd. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

-

Wang, S., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(21), 3918. Retrieved from [Link]

-

El-Sayed, R. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Journal of Chemical Sciences, 86(4), 229-234. Retrieved from [Link]

-

Hemmati, S., et al. (2013). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Trade Science Inc. Retrieved from [Link]

-

Zlotin, S. G., et al. (2002). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Russian Chemical Bulletin, 51(9), 1735-1736. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Retrieved from [Link]

-

Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(4), 1738-1742. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. suru-chem.com [suru-chem.com]

- 6. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Minimizing Side Products in the Bromination of 6-Ethyl-2,4-Pyrimidinediamine

Introduction: The Challenge of Selective Bromination

The selective bromination of 6-ethyl-2,4-pyrimidinediamine is a critical transformation in the synthesis of numerous pharmaceutically relevant compounds. The electron-rich nature of the pyrimidine ring, activated by two amino groups, makes it highly susceptible to electrophilic aromatic substitution. However, this high reactivity presents a significant challenge: controlling the reaction to achieve mono-bromination at the desired C-5 position while avoiding the formation of unwanted side products. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize this reaction, ensuring high yields and purity of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the bromination of 6-ethyl-2,4-pyrimidinediamine?

The principal side product is the di-brominated species, resulting from over-bromination of the highly activated pyrimidine ring. Depending on the reaction conditions, other impurities may arise from the degradation of the starting material or product.

Q2: How does the choice of brominating agent impact selectivity?

The selection of the brominating agent is a critical factor in controlling the reaction's outcome.

-

N-Bromosuccinimide (NBS): NBS is a preferred reagent for the selective bromination of electron-rich aromatic and heteroaromatic compounds.[1][2] It is considered a milder and more selective brominating agent than molecular bromine, which helps to minimize the formation of over-brominated byproducts.[1] The reaction with NBS typically proceeds through an electrophilic pathway on highly activated rings like 2,4-diaminopyrimidines.

-

Molecular Bromine (Br₂): While a potent brominating agent, liquid bromine is highly reactive and often leads to a mixture of products, including di- and poly-brominated species. Its use requires stringent control of reaction conditions to achieve selectivity.

-

Other Brominating Agents: A variety of other brominating agents have been used for pyrimidine and purine nucleosides, including 1,3-dibromo-5,5-dimethylhydantoin (DBH) and sodium monobromoisocyanurate (SMBI).[3][4] These reagents may offer alternative selectivity profiles and should be considered if NBS proves suboptimal.

Q3: What is the optimal solvent for this reaction?

The solvent plays a crucial role in modulating the reactivity of both the substrate and the brominating agent.

-

Aprotic Solvents: Acetonitrile and dichloromethane are commonly used and are excellent choices for reactions with NBS.

-

Protic Solvents: While less common for this specific transformation, protic solvents like acetic acid can be used but may alter the reactivity and should be evaluated cautiously.

Q4: How does temperature affect side product formation?

Temperature is a critical parameter for controlling the selectivity of this reaction.

-

Low Temperatures (0 °C to room temperature): Conducting the reaction at lower temperatures generally favors the desired mono-bromination by slowing down the overall reaction rate and providing better control.

-

Elevated Temperatures: Higher temperatures can accelerate the reaction but often lead to a significant increase in the formation of di-brominated and other side products.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solutions |